molecular formula C9H17NS B13968772 2-Azaspiro[4.4]nonan-7-ylmethanethiol

2-Azaspiro[4.4]nonan-7-ylmethanethiol

Katalognummer: B13968772
Molekulargewicht: 171.31 g/mol
InChI-Schlüssel: GWUYUEVTGOKQSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azaspiro[44]nonan-7-ylmethanethiol is a chemical compound characterized by a spirocyclic structure containing both nitrogen and sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.4]nonan-7-ylmethanethiol typically involves the formation of the spirocyclic core followed by the introduction of the thiol group. One common approach is to start with a suitable spirocyclic precursor and then introduce the thiol group through nucleophilic substitution reactions. Specific reaction conditions, such as the choice of solvents, temperatures, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

2-Azaspiro[4.4]nonan-7-ylmethanethiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various alkyl or aryl groups onto the spirocyclic core .

Wissenschaftliche Forschungsanwendungen

2-Azaspiro[4.4]nonan-7-ylmethanethiol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Azaspiro[4.4]nonan-7-ylmethanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological processes, making the compound a candidate for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Azaspiro[4.4]nonan-7-ylmethanethiol is unique due to its specific spirocyclic structure and the presence of both nitrogen and sulfur atoms.

Eigenschaften

Molekularformel

C9H17NS

Molekulargewicht

171.31 g/mol

IUPAC-Name

2-azaspiro[4.4]nonan-8-ylmethanethiol

InChI

InChI=1S/C9H17NS/c11-6-8-1-2-9(5-8)3-4-10-7-9/h8,10-11H,1-7H2

InChI-Schlüssel

GWUYUEVTGOKQSO-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCNC2)CC1CS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.